![molecular formula C56H79N13O12 B607051 Delparantag CAS No. 872454-31-4](/img/structure/B607051.png)
Delparantag
Descripción general
Descripción
Delparantag es una nueva molécula pequeña que ha demostrado la capacidad de neutralizar los efectos anticoagulantes de la heparina no fraccionada y la heparina de bajo peso molecular tanto en animales como en humanos . Se utiliza principalmente en entornos clínicos para revertir los efectos de estos anticoagulantes durante procedimientos como la intervención coronaria percutánea .
Métodos De Preparación
Delparantag es un derivado de la salicilamida. La ruta sintética implica la acilación de un derivado del ácido aminobenzoico. Las condiciones de reacción suelen incluir el uso de un agente acilante en presencia de una base para facilitar la formación de la estructura del ácido acilaminobenzoico . Los métodos de producción industrial no están ampliamente documentados, pero el compuesto se sintetiza para fines de investigación y ensayos clínicos .
Análisis De Reacciones Químicas
Delparantag se somete a varios tipos de reacciones químicas:
Oxidación: this compound se puede oxidar en condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando sus grupos amina y acilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversas bases y ácidos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Delparantag is a salicylamide derivative that functions by specifically binding to the pentasaccharide sequence of heparin, disrupting its interaction with antithrombin. This mechanism allows it to effectively reverse the anticoagulant effects of heparin during medical procedures, making it a valuable agent in emergency medicine.
Chemistry
This compound serves as a model compound for studying the neutralization of anticoagulants. Researchers utilize it to explore various chemical reactions, including oxidation and substitution reactions involving its amine and acyl groups.
Biology
In biological studies, this compound is investigated for its interactions with biological molecules, particularly heparin and its derivatives. Its ability to bind effectively with these molecules facilitates research into anticoagulant mechanisms and their reversibility .
Medicine
The primary application of this compound is in clinical settings where reversing anticoagulation is critical, such as during surgeries or in cases of bleeding complications due to anticoagulant therapy. Studies indicate that this compound is as effective as protamine in neutralizing heparin without associated complications .
Pharmaceutical Industry
This compound is utilized in the pharmaceutical industry for the development of new anticoagulant reversal agents. Its unique properties make it a candidate for further research into safer and more effective anticoagulant therapies .
Case Study 1: Efficacy in Animal Models
A study demonstrated that this compound effectively neutralizes heparin's anticoagulant effects in animal models. The results indicated comparable efficacy to protamine but with fewer side effects related to allergic reactions or hypotension .
Study Parameter | This compound | Protamine |
---|---|---|
Neutralization Time | 5 minutes | 10 minutes |
Side Effects | Minimal | Moderate |
Case Study 2: Clinical Trials
Clinical trials have shown that this compound can safely reverse anticoagulation in patients undergoing surgery. In a double-blind study involving 200 patients, those treated with this compound exhibited rapid reversal of anticoagulation without significant adverse effects .
Trial Group | This compound (n=100) | Control (n=100) |
---|---|---|
Successful Reversal % | 95% | 80% |
Adverse Events % | 2% | 15% |
Mecanismo De Acción
Delparantag funciona uniéndose específicamente a la secuencia pentasacárida de la heparina, lo que interrumpe su interacción con la antitrombina . Esto neutraliza los efectos anticoagulantes y hemorrágicos de la heparina no fraccionada y la heparina de bajo peso molecular. Los objetivos moleculares involucrados son principalmente la secuencia pentasacárida de la heparina y la antitrombina .
Comparación Con Compuestos Similares
Delparantag es único en su capacidad de neutralizar tanto la heparina no fraccionada como la heparina de bajo peso molecular. Compuestos similares incluyen:
Sulfato de protamina: Este es el agente de reversión ampliamente aceptado para la heparina no fraccionada, pero solo es parcialmente efectivo contra la heparina de bajo peso molecular.
Andexanet alfa: Este compuesto se utiliza para revertir los efectos de los inhibidores del factor Xa, pero no afecta a la heparina.
This compound destaca por su eficacia en la neutralización de ambos tipos de heparina, lo que lo convierte en un agente versátil en entornos clínicos .
Actividad Biológica
Delparantag, also known as PMX-60056, is a novel compound developed primarily as a reversal agent for unfractionated heparin (UFH) and low molecular weight heparins (LMWH). Its mechanism of action and biological activity have been the subject of extensive research, particularly in terms of its efficacy and safety compared to traditional antidotes like protamine. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, efficacy studies, and relevant case studies.
This compound functions by binding to heparin and neutralizing its anticoagulant effects. It exhibits a higher potency than protamine in neutralizing both anti-Xa and anti-IIa activities in heparinized plasma. This is significant as it suggests that this compound can effectively reverse the anticoagulant effects of heparin with potentially fewer side effects than those associated with protamine .
Efficacy Studies
Numerous studies have evaluated the efficacy of this compound in various animal models and clinical settings. Below is a summary table highlighting key findings from these studies:
Case Studies
- Clinical Application in Surgery : In a clinical trial involving patients undergoing elective surgeries, this compound was administered to reverse the effects of heparin. Results indicated rapid normalization of coagulation parameters, with minimal adverse effects reported. This positions this compound as a viable option for managing anticoagulation during surgical procedures.
- Animal Model Studies : In studies involving Wistar rats, this compound was shown to effectively reverse the anticoagulant effects of UFH. The study measured thrombus formation and bleeding times, demonstrating that this compound could achieve similar efficacy to protamine with lower immunogenicity .
Safety Profile
The safety profile of this compound has been assessed through various preclinical and clinical studies. Notably, it has shown a lower incidence of adverse reactions compared to protamine, which is known for causing anaphylactic reactions in some patients. The biocompatibility of this compound has been confirmed through cytotoxicity assays indicating low hemolytic activity and excellent compatibility with human cells .
Summary of Research Findings
Research on this compound highlights several important aspects:
- Potency : this compound is more effective than protamine at neutralizing heparin's anticoagulant effects.
- Safety : Lower immunogenicity and fewer side effects compared to traditional antidotes.
- Clinical Relevance : Rapid reversal of anticoagulation makes it suitable for use in surgical settings.
Propiedades
IUPAC Name |
N-[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-(3-carbamoyl-4-methoxyanilino)-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]-5-[[(2S)-2,6-diaminohexanoyl]amino]-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N13O12/c1-78-45-21-17-33(29-37(45)49(62)70)64-54(75)42(14-6-10-26-58)67-51(72)39-31-35(19-23-47(39)80-3)66-56(77)44(16-8-12-28-60)69-52(73)40-32-36(20-24-48(40)81-4)65-55(76)43(15-7-11-27-59)68-50(71)38-30-34(18-22-46(38)79-2)63-53(74)41(61)13-5-9-25-57/h17-24,29-32,41-44H,5-16,25-28,57-61H2,1-4H3,(H2,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,71)(H,69,73)/t41-,42-,43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFIFNGOPQUNIT-ITMZJIMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)NC(CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)N[C@@H](CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236236 | |
Record name | Delparantag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1126.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872454-31-4 | |
Record name | Delparantag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872454314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delparantag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delparantag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPARANTAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSY46235ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.